molecular formula C22H17N3O4 B10925594 6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925594
M. Wt: 387.4 g/mol
InChI Key: ABUHMPKPYKQHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a methylphenyl group, and an oxazolo-pyridine core, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression and are involved in the development of cancer and other diseases. The compound can induce apoptosis (programmed cell death) in cancer cells by increasing the levels of reactive oxygen species and altering gene expression through histone acetylation.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound shares the benzodioxole moiety and has similar biological activities, including enzyme inhibition and induction of apoptosis.

    3-(1,3-Benzodioxol-5-yl)-4-(3-{3-[6-(methylamino)-2-pyridinyl]propyl}-1,2,4-oxadiazol-5-yl)butanoic acid: Another compound with a benzodioxole group, used in various chemical and biological studies.

Uniqueness

What sets 6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its unique oxazolo-pyridine core, which contributes to its distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H17N3O4/c1-12-3-6-15(7-4-12)23-21(26)16-10-17(24-22-20(16)13(2)25-29-22)14-5-8-18-19(9-14)28-11-27-18/h3-10H,11H2,1-2H3,(H,23,26)

InChI Key

ABUHMPKPYKQHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.